An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-(tert-butyl)isonicotinaldehyde
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-(tert-butyl)isonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-(tert-butyl)isonicotinaldehyde is a functionalized pyridine derivative with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique trifecta of a reactive aldehyde group, a sterically hindering tert-butyl group, and a synthetically tractable bromine atom on the pyridine core makes it an attractive starting material for the synthesis of complex molecular architectures. This in-depth technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 5-Bromo-2-(tert-butyl)isonicotinaldehyde, along with detailed discussions on its synthesis, characterization, reactivity, and potential applications. This document is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development programs.
Core Physicochemical Properties
The fundamental physicochemical properties of a compound are critical for its application in synthetic chemistry and drug design. While extensive experimental data for 5-Bromo-2-(tert-butyl)isonicotinaldehyde is not widely published, we can compile its known attributes and provide predicted values based on its structure and data from analogous compounds.
Table 1: Summary of Physicochemical Properties
| Property | Value | Source/Method |
| CAS Number | 1289124-63-5 | [BLDpharm][1] |
| Molecular Formula | C₁₀H₁₂BrNO | [BLDpharm][1] |
| Molecular Weight | 242.11 g/mol | [BLDpharm][1] |
| Appearance | Predicted: Off-white to yellow solid | Based on analogous compounds |
| Melting Point | Not available (Predicted: Solid at room temp.) | - |
| Boiling Point | Not available | - |
| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate, Methanol) | Based on general solubility of similar compounds |
| SMILES | O=CC1=CC(C(C)(C)C)=NC=C1Br | [BLDpharm][1] |
Synthesis and Purification
Proposed Synthetic Pathway
The introduction of the aldehyde functionality at the 4-position of the pyridine ring can be achieved through a formylation reaction. A common and effective method is the lithiation of the pyridine ring followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).
Diagram 1: Proposed Synthesis of 5-Bromo-2-(tert-butyl)isonicotinaldehyde
Caption: Proposed synthetic workflow for 5-Bromo-2-(tert-butyl)isonicotinaldehyde.
Experimental Protocol (Hypothetical)
This protocol is a generalized procedure and would require optimization for yield and purity.
Materials:
-
5-Bromo-2-(tert-butyl)pyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 5-bromo-2-(tert-butyl)pyridine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the solution, maintaining the temperature at -78 °C. Stir the reaction mixture for 1 hour at this temperature.
-
Add anhydrous DMF (1.5 eq) dropwise and continue stirring at -78 °C for another 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Spectroscopic Characterization (Predicted)
Experimental spectral data for 5-Bromo-2-(tert-butyl)isonicotinaldehyde is not currently available. The following are predicted spectral characteristics based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the tert-butyl group.
Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.1 | s | 1H | Aldehyde proton (-CHO) |
| ~8.9 | s | 1H | Pyridine proton (H-6) |
| ~7.9 | s | 1H | Pyridine proton (H-3) |
| ~1.4 | s | 9H | tert-Butyl protons (-C(CH₃)₃) |
Rationale: The aldehyde proton is expected to be significantly downfield due to the deshielding effect of the carbonyl group. The pyridine protons will appear in the aromatic region, with their specific shifts influenced by the electronic effects of the bromo, tert-butyl, and aldehyde groups. The tert-butyl protons will give a characteristic singlet integrating to nine protons. For comparison, the aldehyde proton of the analogous 5-Bromo-4-methyl-pyridine-3-carbaldehyde appears at 10.25 ppm.[2]
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about all the carbon atoms in the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~192 | Aldehyde Carbonyl (C=O) |
| ~165 | Pyridine C-2 (C-tert-butyl) |
| ~155 | Pyridine C-6 |
| ~140 | Pyridine C-4 (C-CHO) |
| ~125 | Pyridine C-3 |
| ~120 | Pyridine C-5 (C-Br) |
| ~38 | Quaternary Carbon of tert-butyl |
| ~29 | Methyl Carbons of tert-butyl |
Rationale: The carbonyl carbon of the aldehyde will be the most downfield signal. The pyridine carbons will have shifts determined by their position relative to the nitrogen atom and the various substituents. The tert-butyl group will show two signals corresponding to the quaternary and methyl carbons.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
Table 4: Predicted IR Absorption Frequencies
| Frequency (cm⁻¹) | Vibration |
| ~2960-2870 | C-H stretch (tert-butyl) |
| ~2820, ~2720 | C-H stretch (aldehyde) |
| ~1700 | C=O stretch (aldehyde) |
| ~1580, ~1470 | C=C and C=N stretch (pyridine ring) |
| ~1050 | C-Br stretch |
Rationale: The spectrum will be dominated by a strong carbonyl stretch around 1700 cm⁻¹. The C-H stretches of the aldehyde and tert-butyl group, as well as the characteristic pyridine ring vibrations, will also be present.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.
-
Expected Molecular Ion (M⁺): m/z = 241 and 243 (in a ~1:1 ratio due to the presence of bromine isotopes ⁷⁹Br and ⁸¹Br).
-
Major Fragmentation Pathways: Loss of the tert-butyl group ([M-57]⁺) and loss of the formyl group ([M-29]⁺) are expected to be prominent fragmentation pathways.
Reactivity and Synthetic Applications
The synthetic utility of 5-Bromo-2-(tert-butyl)isonicotinaldehyde stems from the reactivity of its bromine atom and aldehyde group.
Diagram 2: Reactivity Map of 5-Bromo-2-(tert-butyl)isonicotinaldehyde
Caption: Key reaction pathways for the functionalization of 5-Bromo-2-(tert-butyl)isonicotinaldehyde.
Reactions at the Bromine Atom
The bromine atom at the 5-position is a prime site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.[3]
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing various amino groups.
Reactions of the Aldehyde Group
The aldehyde group is a versatile functional handle for various transformations.
-
Wittig Reaction: Conversion of the aldehyde to an alkene.
-
Reductive Amination: Formation of an imine with a primary or secondary amine, followed by reduction to the corresponding amine.
-
Oxidation: Oxidation to the corresponding carboxylic acid, 5-Bromo-2-(tert-butyl)isonicotinic acid (CAS: 1211531-30-4).[4]
Applications in Drug Discovery
Pyridine derivatives are a cornerstone of medicinal chemistry, appearing in numerous approved drugs.[5] The structural motifs present in 5-Bromo-2-(tert-butyl)isonicotinaldehyde make it a valuable precursor for the synthesis of novel therapeutic agents. The ability to introduce diverse functionality through cross-coupling reactions at the bromine position allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The aldehyde can be elaborated into various other functional groups or used to link to other molecular fragments.
Safety and Handling
While a specific safety data sheet for 5-Bromo-2-(tert-butyl)isonicotinaldehyde is not widely available, it should be handled with the standard precautions for a laboratory chemical. Based on analogous compounds, it may be harmful if swallowed, and cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Use in a well-ventilated area, preferably a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
5-Bromo-2-(tert-butyl)isonicotinaldehyde is a promising and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. While a comprehensive experimental dataset for this compound is yet to be published, this technical guide provides a solid foundation of its known and predicted physicochemical properties, a plausible synthetic route, and an overview of its potential reactivity and applications. As a key intermediate, it offers multiple avenues for the creation of diverse and complex molecules, making it a valuable tool for the discovery of novel therapeutic agents.
References
- Google Patents. (n.d.). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells. Retrieved from [Link]
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MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
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Taylor & Francis Online. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Retrieved from [Link]
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PMC. (n.d.). (E)-N′-(5-Bromo-2-methoxybenzylidene)isonicotinohydrazide. Retrieved from [Link]
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Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Syntheses and NMR spectra. Retrieved from [Link]
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ResearchGate. (n.d.). Preparation of 5‐bromo‐2‐tosyloxynicotinaldehyde 9. Retrieved from [Link]
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ResearchGate. (n.d.). 10: Synthesis of 5-bromopyridine-2-carbaldehyde semicarbazone. Retrieved from [Link]
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PMC. (2025). Synthesis of 4′‐C‐α‐Aminoethoxy‐2′‐O‐Methyl‐5‐Methyl‐ and 5‐Propynyl‐Uridine Phosphoramidites for Structurally Optimized Antisense Oligonucleotides. Retrieved from [Link]
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PubChem. (n.d.). Tert-butyl 5-bromo-4-methoxypyridine-2-carboxylate. Retrieved from [Link]
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PubMed. (2001). Synthesis of oligonucleotide inhibitors of DNA (Cytosine-C5) methyltransferase containing 5-azacytosine residues at specific sites. Retrieved from [Link]
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Glen Research. (n.d.). 5-Me-C-TOM-CE Phosphoramidite. Retrieved from [Link]
Sources
- 1. 1289124-63-5|5-Bromo-2-(tert-butyl)isonicotinaldehyde|BLD Pharm [bldpharm.com]
- 2. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
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- 5. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]




